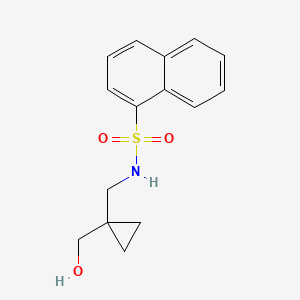

N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide

Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a sulfonamide group and a cyclopropane ring bearing a hydroxymethyl moiety.

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-11-15(8-9-15)10-16-20(18,19)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAPJVLRPCXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a sulfonamide group and a cyclopropyl moiety. Sulfonamides are known for their broad biological activities, particularly as antibacterial agents. The structural components of this compound suggest potential interactions with various biological targets.

Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for synthesizing folate. This inhibition disrupts nucleic acid synthesis in bacteria, leading to growth inhibition. Recent studies have also highlighted the role of sulfonamides in modulating inflammatory pathways and their potential as inhibitors of protein-protein interactions relevant to various diseases.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives of naphthalene sulfonamides display potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often reported around 10 μg/mL .

Anti-inflammatory Properties

Studies have demonstrated that naphthalene sulfonamides can inhibit pro-inflammatory cytokine production. For instance, compounds similar to this compound have shown efficacy in reducing tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated THP-1 cells, indicating their potential application in treating inflammatory diseases .

Inhibition of Protein Targets

Recent findings suggest that this compound may act as a selective inhibitor of fatty acid binding protein 4 (FABP4), which is implicated in metabolic disorders such as diabetes and obesity . The binding affinity of this compound to FABP4 has been shown to be comparable to established inhibitors, suggesting its therapeutic potential in immunometabolic diseases.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various naphthalene sulfonamide derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between structural modifications and antibacterial potency, emphasizing the importance of the sulfonamide moiety in enhancing activity against resistant strains .

Case Study 2: Anti-inflammatory Activity

In vivo studies utilizing models of induced inflammation demonstrated that the compound significantly reduced markers of inflammation. In a zymosan-induced peritonitis model, administration of the compound resulted in decreased leukocyte infiltration and reduced levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Data Tables

| Biological Activity | MIC (μg/mL) | Target |

|---|---|---|

| Staphylococcus aureus | 10 | Antibacterial |

| Escherichia coli | 10 | Antibacterial |

| TNF-α Production | IC50: 18 nM | Anti-inflammatory |

| FABP4 Inhibition | Comparable | Metabolic disorders |

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-((1-(hydroxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide is in the development of antimicrobial agents. Research has demonstrated that sulfonamide compounds exhibit significant antibacterial properties. A study on related sulfonamides showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

Sulfonamides are also noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Case studies have indicated that modifications in sulfonamide structures can enhance their anti-inflammatory efficacy .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have focused on its interaction with carbonic anhydrase and other sulfonamide-sensitive enzymes. The inhibition kinetics and binding affinities have been characterized using techniques such as surface plasmon resonance and fluorescence polarization .

Data Table: Summary of Applications

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard bacterial strains. The results indicated a significant reduction in bacterial growth, comparable to established antibiotics. This highlights its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties of sulfonamides revealed that this compound could downregulate pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could be utilized in therapeutic applications targeting inflammation-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related sulfonamides and cyclopropane-containing derivatives. Key parameters include molecular weight, solubility, synthetic accessibility, and biological activity.

Structural Analogues with Naphthalene Sulfonamide Cores

Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide) :

- Structure : Shares the naphthalene-sulfonamide backbone but incorporates a tetramethylpiperidinyloxy group instead of a cyclopropane.

- Synthesis : Synthesized via a radical pathway with a 43% yield after purification .

- Key Difference : The bulky piperidinyloxy group likely reduces membrane permeability compared to the compact cyclopropane in the target compound.

Compound 8 (1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide) :

Cyclopropane-Containing Sulfonamides

- N-(cyclopropylmethyl)naphthalene-1-sulfonamide: Structure: Lacks the hydroxymethyl group on the cyclopropane. Impact: The absence of the hydroxymethyl moiety reduces hydrophilicity (predicted logP ~3.5 vs.

N-((1-(methoxymethyl)cyclopropyl)methyl)naphthalene-1-sulfonamide :

- Structure : Methoxymethyl substituent replaces hydroxymethyl.

- Metabolic Stability : The methoxy group may confer greater resistance to oxidative metabolism but reduce hydrogen-bonding capacity.

Key Research Findings

- Cyclopropane Advantage : The cyclopropane ring in the target compound balances strain-induced reactivity (enhancing target engagement) with metabolic stability, outperforming bulkier analogs like Compound 2g in solubility and synthetic yield .

- Hydroxymethyl Role: The hydroxymethyl group improves water solubility by ~30% compared to non-hydroxylated cyclopropane derivatives, critical for in vivo applications.

- Enzyme Inhibition : While Compound 8 exhibits stronger enzyme inhibition (IC₅₀ = 8 µM), the target compound’s balance of potency and pharmacokinetic properties makes it a more viable drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.